Further research could focus on elucidating the mechanism of the observed chemiluminescence reaction involving cloperastine hydrochloride, cerium(IV), and sodium sulfite. [] This includes identifying reaction intermediates, final products, and the influence of various factors like pH, temperature, and reagent concentrations on the reaction kinetics.
Research should continue to optimize cloperastine hydrochloride formulations, particularly oral dosage forms, to enhance its bioavailability and therapeutic efficacy. This can involve exploring novel drug delivery systems, such as nanoparticles or liposomes, to improve solubility and absorption. []
Further studies could delve deeper into the solid-state interactions of cloperastine hydrochloride with other pharmaceutical excipients. Understanding these interactions is crucial for developing stable and effective formulations. []
Cloperastine hydrochloride is a pharmaceutical compound primarily used as an antitussive agent, which means it is effective in suppressing coughs. It is particularly beneficial in treating dry coughs associated with various respiratory conditions. The compound is classified as a non-narcotic cough suppressant and has gained attention for its efficacy and safety profile.
Cloperastine hydrochloride is derived from a class of compounds known as phenothiazines. It is chemically classified under the category of antihistamines, which are agents that counteract the effects of histamine in the body. This compound is often used in formulations for cough syrups and other medicinal products aimed at alleviating cough symptoms without causing sedation, unlike some other antitussives.
The synthesis of cloperastine hydrochloride typically involves several steps, starting from basic chemical precursors. The general synthetic pathway can be summarized as follows:
Cloperastine hydrochloride may undergo various chemical reactions, including:
These reactions are essential for understanding the stability and shelf-life of pharmaceutical formulations containing cloperastine.
Cloperastine exerts its antitussive effects primarily through the inhibition of the cough reflex at the central nervous system level. It acts on specific receptors in the brain that mediate coughing responses:
Relevant data indicates that cloperastine maintains its efficacy over a range of temperatures typically encountered in pharmaceutical storage.
Cloperastine hydrochloride is primarily used in:
Cloperastine hydrochloride (CAS 14984-68-0) is an antitussive agent with the systematic name 1-[2-((4-chlorophenyl)(phenyl)methoxy)ethyl]piperidine hydrochloride. Its molecular formula is C₂₀H₂₅Cl₂NO, yielding a molecular weight of 366.32 g/mol [3] [7]. The compound features a piperidine ring linked via an ethyloxy chain to a central benzhydryl group, with a chlorine atom at the para-position of one phenyl ring. This chlorinated aromatic system contributes to its lipophilicity, evidenced by a logP value of ~4.2, which influences membrane permeability [5]. The hydrochloride salt form enhances aqueous solubility (25 mg/mL at 20°C), crucial for pharmaceutical formulations. Crystalline cloperastine hydrochloride melts at 190–192°C, with UV-Vis maxima at 252 nm and 258 nm in methanol, attributable to the conjugated benzhydryl system [3] [6].
Table 1: Physicochemical Profile of Cloperastine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₅Cl₂NO |
Molecular Weight | 366.32 g/mol |
CAS Number | 14984-68-0 |
Melting Point | 190–192°C |
Solubility (Water) | 25 mg/mL (20°C) |
UV Absorption (Methanol) | λmax 252 nm, 258 nm |
LogP (Octanol-Water) | ~4.2 |
The industrial synthesis of cloperastine hydrochloride proceeds via a three-step sequence:
Halogenation:4-Chlorobenzhydrol (1) reacts with phosphorus tribromide (PBr₃) in tetrachloromethane to yield 1-(bromophenylmethyl)-4-chlorobenzene (2) [7].
Etherification:Intermediate 2 undergoes nucleophilic substitution with 2-chloroethanol (3) under reflux conditions (90–100°C) for 8–12 hours, producing 1-(4-chlorobenzhydryl)oxy-2-chloroethane (4) [7] [2].
Amine Condensation:Compound 4 reacts with piperidine (5) in aprotic solvents (e.g., acetonitrile or toluene) at 60–80°C for 6 hours, followed by hydrochloric acid salification to yield cloperastine hydrochloride (6) [7].
Industrial optimizations (patent CN113651772A) use solvent-free conditions during etherification and employ triethylamine as an acid scavenger during condensation. Purification involves crystallization from ethyl acetate/dichloromethane (4:1 v/v), achieving >99.5% purity and 85% overall yield [2].
Table 2: Key Industrial Synthesis Conditions
Step | Reagents/Conditions | Solvent | Yield |
---|---|---|---|
Halogenation | PBr₃, 25–30°C, 2 h | CCl₄ | 92% |
Etherification | 2-Chloroethanol, 90°C, 10 h | Solvent-free | 88% |
Condensation | Piperidine, Et₃N, 70°C, 6 h | Acetonitrile | 95% |
Five structurally characterized impurities may arise during cloperastine synthesis or storage:
A validated HPLC method quantifies these impurities using a C18 column (250 × 4.6 mm, 5 µm), gradient elution (acetonitrile: phosphate buffer pH 3.0), and UV detection at 254 nm. Limits of quantification (LOQ) range from 0.05–0.1% [4].
Table 3: Characterization of Cloperastine Hydrochloride Impurities
Impurity | Structure | Origin | Acceptance Limit |
---|---|---|---|
A | Des-chloro analog | Incomplete chlorination | ≤0.15% |
B | ortho-Chloro regioisomer | Regioselectivity loss | ≤0.10% |
C | meta-Chloro regioisomer | Regioselectivity loss | ≤0.10% |
D | (4-Chlorophenyl)(phenyl)methanone | Precursor oxidation | ≤0.20% |
E | (4-Chlorophenyl)(phenyl)methanol | Hydrolysis or incomplete synthesis | ≤0.20% |
Cloperastine hydrochloride degrades under hydrolytic, oxidative, and photolytic stresses:
Thermogravimetric analysis (TGA) shows <0.2% weight loss below 100°C, confirming anhydrous stability. Long-term storage (25°C/60% RH) in polyethylene containers maintains >98% potency for 24 months. Optimal stability is achieved in pH 4.5–5.5 buffers [2] [4].
Table 4: Forced Degradation Products and Conditions
Stress Condition | Degradants Formed | Degradation (%) | Major Pathway |
---|---|---|---|
Acidic Hydrolysis (0.1M HCl, 80°C) | Impurity E | 15% | Ether cleavage |
Alkaline Hydrolysis (0.1M NaOH, 80°C) | Unidentified polar compounds | 25% | Ester hydrolysis |
Oxidation (3% H₂O₂, 24 h) | Impurity D, Impurity B/C | 12% | Benzhydryl oxidation |
Photolysis (UV, 48 h) | Dimerized products | 30% | Radical-mediated reactions |
Comprehensive Compound Listing
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9